molecular formula C22H26N4O3 B461258 6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 825603-06-3

6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B461258
CAS No.: 825603-06-3
M. Wt: 394.5g/mol
InChI Key: VGONXGQQQLYQCF-UHFFFAOYSA-N
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Description

6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles

Preparation Methods

The synthesis of 6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of benzyl alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile in the presence of catalysts such as sulfonated amorphous carbon and eosin Y . The reaction conditions often require controlled temperatures and specific solvents to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, pyrano[2,3-c]pyrazole derivatives have been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . The compound binds to the ATP-binding pocket and the lipid-binding pocket of the enzyme, blocking its activity and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to 6-amino-4-[4-(cyclopentyloxy)-3-methoxyphenyl]-3-(propan-2-yl)-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile include other pyrano[2,3-c]pyrazole derivatives such as:

These compounds share similar structural features but differ in their substituents, which can influence their biological activities and applications

Properties

IUPAC Name

6-amino-4-(4-cyclopentyloxy-3-methoxyphenyl)-3-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3/c1-12(2)20-19-18(15(11-23)21(24)29-22(19)26-25-20)13-8-9-16(17(10-13)27-3)28-14-6-4-5-7-14/h8-10,12,14,18H,4-7,24H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONXGQQQLYQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OC4CCCC4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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